molecular formula C16H15ClN6O2 B2652907 1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941922-88-9

1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2652907
CAS RN: 941922-88-9
M. Wt: 358.79
InChI Key: UERQNEGPURTJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to possess several pharmacological properties that make it a promising candidate for the development of new drugs.

Scientific Research Applications

Corrosion Inhibition

Compounds with related structural motifs have been investigated for their role in inhibiting corrosion of mild steel in acidic environments. The presence of chlorophenyl and methoxyphenyl groups, akin to the query compound, contributes to their effectiveness as corrosion inhibitors. This is attributed to the adsorption of these compounds onto the metal surface, forming a protective layer that reduces corrosion rates. Studies suggest that such compounds act as mixed-type inhibitors, impacting both anodic and cathodic processes, and their efficiency varies with concentration and temperature (Bahrami & Hosseini, 2012).

Nonlinear Optical Properties

Research into bis-chalcone derivatives, which are structurally related to the compound , has shown significant promise in the field of nonlinear optics. These compounds exhibit enhanced second harmonic generation (SHG) conversion efficiencies and possess notable third-order nonlinear optical properties. Such characteristics make them suitable for applications in optical limiting, owing to their ability to undergo two-photon absorption. This suggests potential utility in developing new materials for photonic and optoelectronic devices (Shettigar et al., 2006).

Antimicrobial Agents

Derivatives containing urea functionalities have been synthesized and evaluated for their antimicrobial properties. These studies often focus on novel synthetic routes to incorporate various phenyl and tetrazole groups, aiming to discover compounds with enhanced antibacterial and antifungal activities. The synthesis of such compounds involves intricate chemical reactions that yield a range of derivatives, indicating the versatility and potential of urea-based compounds in medicinal chemistry for developing new antimicrobial agents (Rani et al., 2014).

COX-2 Inhibition and Drug Design

Tetrazole derivatives, particularly those incorporating methoxyphenyl groups, have been explored for their biological activities, including their role as cyclooxygenase-2 (COX-2) inhibitors. The structural analysis and docking studies of these compounds contribute to understanding their interaction mechanisms with biological targets, providing a foundation for designing novel therapeutic agents. This highlights the potential application of the compound for drug discovery and development efforts, especially in designing anti-inflammatory drugs (Al-Hourani et al., 2015).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2/c1-25-12-8-6-11(7-9-12)23-15(20-21-22-23)10-18-16(24)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERQNEGPURTJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.